

# Preclinical Profile of CD38 Inhibitor 1 (Compound 78c): A Technical Overview

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Compound of Interest					
Compound Name:	CD38 inhibitor 1				
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This technical guide provides an in-depth overview of the preclinical data available for **CD38 inhibitor 1**, a potent and specific inhibitor of the ectoenzyme CD38. Also known as compound 78c or CD38-IN-78c, this small molecule has garnered significant interest for its potential therapeutic applications in age-related metabolic dysfunction, cancer, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

## **Core Quantitative Data**

The following tables summarize the key in vitro and in vivo preclinical data for **CD38 inhibitor 1**.

Parameter	Species	Value	Reference
IC50	Human CD38	7.3 nM	[1][2][3][4][5]
IC50	Mouse CD38	1.9 nM	
Ki	Human CD38 (WT)	0.3 nM	
Mechanism of Inhibition	-	Reversible and uncompetitive inhibitor of NADase activity	



Table 1: In Vitro Inhibitory Activity of CD38 Inhibitor 1

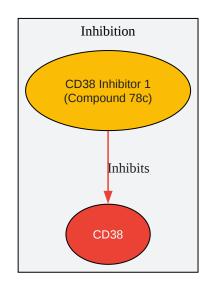
Animal Model	Dosage	Administration Route	Key Findings	Reference
Diet-Induced Obese (DIO) C57BL/6 Mice	30 mg/kg	Oral gavage	Significantly elevated NAD+ levels in liver (>5-fold) and muscle (>1.2- fold) at 2 and 6 hours post- administration.	
Old Mice (unspecified strain)	15 mg/kg	Intraperitoneal (twice daily for 4- 14 weeks)	Promoted increases in NAD levels and improved exercise capacity.	
Young Mice (3-month-old, unspecified strain)	10 mg/kg	Intraperitoneal (twice daily for 4- 14 weeks)	No significant effect on NAD levels or exercise tolerance.	
JEV, HSV-1, or RABV-infected C57BL/6J Mice	15 mg/kg	Oral (twice a day)	Increased NAD+ levels in mock- infected mice but had no significant effect in virus-infected groups.	

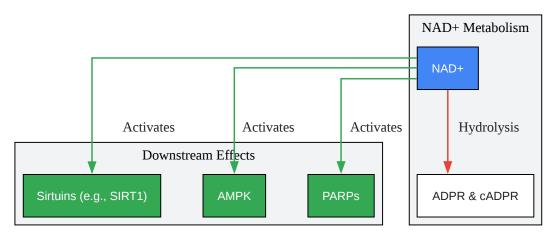
Table 2: In Vivo Pharmacodynamic Effects of CD38 Inhibitor 1

## **Mechanism of Action: Signaling Pathway**



CD38 is a primary consumer of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. By inhibiting the NADase activity of CD38, "CD38 inhibitor 1" effectively increases intracellular NAD+ levels. This restoration of NAD+ pools activates downstream longevity and healthspan-associated factors, including sirtuins (e.g., SIRT1), AMP-activated protein kinase (AMPK), and poly(ADP-ribose) polymerases (PARPs).





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Caption: Mechanism of action of CD38 Inhibitor 1.

## Experimental Protocols In Vitro CD38 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of CD38 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of "CD38 inhibitor 1" against recombinant human and mouse CD38.

#### Materials:

- Recombinant human or mouse CD38 enzyme
- "CD38 inhibitor 1" (compound 78c)
- Nicotinamide adenine dinucleotide (NAD+)
- Assay Buffer: 20 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM CHAPS
- DMSO
- · Low-volume 384-well assay plates
- Fluorescence plate reader

#### Procedure:

- A dilution series of "CD38 inhibitor 1" is prepared in DMSO.
- 100 nL of each compound concentration is dispensed into the wells of a 384-well plate.
   Control wells receive DMSO only.
- $5~\mu\text{L}$  of CD38 enzyme (0.45 nM) in assay buffer is added to each well and incubated with the compound for 30 minutes.

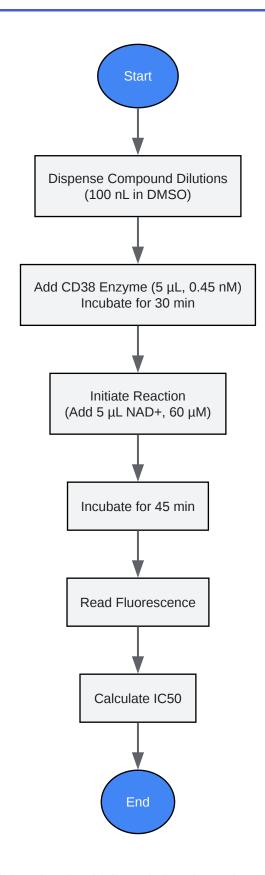






- The enzymatic reaction is initiated by adding 5  $\mu$ L of a solution containing NAD+ (60  $\mu$ M) in assay buffer. The final concentration in the assay is 0.225 nM CD38 and 30  $\mu$ M NAD+.
- The reaction is allowed to proceed for 45 minutes, a time frame within which the reaction rate is linear.
- The fluorescence signal, corresponding to the product of NAD+ hydrolysis, is measured using a fluorescence plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





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Caption: Workflow for in vitro CD38 inhibition assay.



## In Vivo Pharmacodynamic Study in DIO Mice

This protocol outlines the methodology for assessing the in vivo efficacy of "CD38 inhibitor 1" in a diet-induced obese (DIO) mouse model.

Objective: To evaluate the effect of orally administered "CD38 inhibitor 1" on NAD+ levels in the liver and muscle of DIO mice.

Animal Model: Diet-induced obese (DIO) C57BL/6 mice.

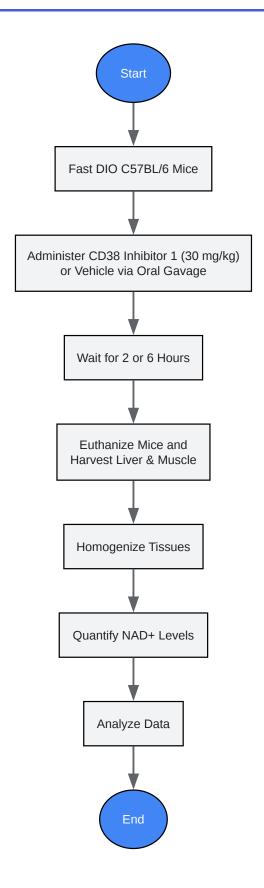
#### Materials:

- "CD38 inhibitor 1" (compound 78c)
- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Oral gavage needles
- Tissue homogenization equipment
- NAD+ quantification kit

#### Procedure:

- DIO C57BL/6 mice are fasted overnight.
- A single dose of "CD38 inhibitor 1" (30 mg/kg) or vehicle is administered via oral gavage.
- At specified time points (e.g., 2 and 6 hours) post-administration, mice are euthanized.
- Liver and gastrocnemius muscle tissues are harvested immediately and flash-frozen in liquid nitrogen.
- Tissues are homogenized, and NAD+ levels are quantified using a commercially available NAD+ assay kit.
- Data are analyzed to compare NAD+ levels in the treated group versus the vehicle control group.





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Caption: Workflow for in vivo pharmacodynamic study.



## **Selectivity and Reversibility**

"CD38 inhibitor 1" has been shown to be highly specific for CD38. Studies have demonstrated that it does not directly inhibit other major NAD+-consuming enzymes such as poly(ADP-ribose) polymerase 1 (PARP1) or sirtuin 1 (SIRT1). Furthermore, its activity is independent of the NAD+ salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT).

The inhibitory effect of "CD38 inhibitor 1" is reversible. In a study using A549 cells, cells were treated with 0.5  $\mu$ M of the inhibitor for 16 hours. Following this, the cells were washed and incubated in a medium with or without the inhibitor for an additional 8 hours, demonstrating the reversible nature of its action.

### Conclusion

"CD38 inhibitor 1" (compound 78c) is a potent, specific, and reversible inhibitor of CD38 with demonstrated in vitro and in vivo activity. Its ability to robustly increase NAD+ levels in key metabolic tissues highlights its potential as a therapeutic agent for a range of diseases associated with NAD+ decline. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising compound.

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